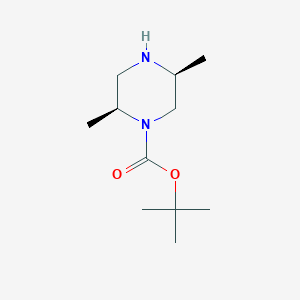

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

説明

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances the compound’s stability and reactivity, making it useful in various chemical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S,5S)-2,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the piperazine ring.

Substitution: Compounds with different functional groups replacing the tert-butyl group.

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate serves as a crucial building block in the synthesis of various biologically active molecules. It has been utilized in the development of:

- Gamma-secretase inhibitors : These compounds play a role in Alzheimer's disease treatment by modulating amyloid precursor protein processing .

- Receptor antagonists : It has been employed to create antagonists for human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor, which are significant in pain management and neurological disorders .

Case Study Example

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of compounds using this compound as a starting material. The resulting compounds exhibited promising activity against various targets related to neurodegenerative diseases .

Organic Synthesis Applications

2. Versatile Synthetic Intermediates

The compound is recognized for its utility in organic synthesis as an intermediate for producing various chemical entities:

- Aldehydes and Carboxylic Acids : It is used to synthesize aldehydes and carboxylic acids through functional group transformations .

- Aziridines and Azides : The compound facilitates the formation of aziridines and azides, which are important in pharmaceutical chemistry .

Data Table: Applications Summary

作用機序

The mechanism of action of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively .

類似化合物との比較

Similar Compounds

- (2S,5S)-2,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester

- (2S,5S)-1-Boc-2,5-dimethylpiperazine

- (2S,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it a valuable compound in various chemical and industrial applications, distinguishing it from other similar compounds .

生物活性

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 214.3 g/mol. Its structure features a tert-butyl group and two methyl groups on the piperazine ring, which may influence its interaction with biological targets.

The compound is known for its stability and solubility characteristics, which are essential for biological applications. It is often synthesized through various chemical reactions involving piperazine derivatives and carboxylic acids. The synthesis typically involves the use of solvents like dichloromethane and reagents such as triethylamine under controlled temperatures .

Research indicates that piperazine derivatives, including this compound, may exhibit several biological activities:

- Acetylcholinesterase Inhibition : Some studies suggest that piperazine compounds can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine .

- Antioxidant Properties : Certain piperazine derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress. This property may contribute to their neuroprotective effects .

- Antimicrobial Activity : Preliminary studies have shown that some piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of various piperazine derivatives, including this compound. The results indicated that these compounds could reduce neuronal cell death in vitro under oxidative stress conditions, suggesting their potential use in treating neurodegenerative disorders .

- Inhibition of Amyloid Aggregation : Another investigation focused on the ability of piperazine derivatives to inhibit amyloid peptide aggregation associated with Alzheimer’s disease. The study found that certain structural modifications in piperazines enhanced their binding affinity to amyloid peptides, indicating a possible therapeutic mechanism for this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| CAS Number | 1238951-37-5 |

| Solubility | Soluble in organic solvents |

| Synthesis Method | Reaction with carboxylic acid and piperazine |

特性

IUPAC Name |

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647949 | |

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238951-37-5 | |

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。